REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].CCOC(C)=O>C(OC)(C)(C)C.P([O-])([O-])([O-])=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@@H:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
butyrate ester
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting slurry was concentrated (35° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow powder
|
Type
|
ADDITION
|
Details
|
A mixture of the powder, partially purified Candida cylindracea lipase (17.1 g
|
Type
|
CUSTOM
|
Details
|
Solid material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the two phases in the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
Both the solid and aqueous layer were extracted with EtOAc (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solutions were concentrated (35° C./20 torr) to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, 10 cm×15 cm, eluted with 1:1 EtOAc; hexane (8 L) and 1:19 EtOAc: MeOH (8 L))
|
Type
|
CONCENTRATION
|
Details
|
concentrated (35° C./20 torr) to a residue which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride (800 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with 0.5N NaOH (2×600 mL), brine (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (30° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane (2 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)[C@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].CCOC(C)=O>C(OC)(C)(C)C.P([O-])([O-])([O-])=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@@H:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
butyrate ester
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting slurry was concentrated (35° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow powder
|
Type
|
ADDITION
|
Details
|
A mixture of the powder, partially purified Candida cylindracea lipase (17.1 g
|
Type
|
CUSTOM
|
Details
|
Solid material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the two phases in the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
Both the solid and aqueous layer were extracted with EtOAc (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solutions were concentrated (35° C./20 torr) to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, 10 cm×15 cm, eluted with 1:1 EtOAc; hexane (8 L) and 1:19 EtOAc: MeOH (8 L))
|
Type
|
CONCENTRATION
|
Details
|
concentrated (35° C./20 torr) to a residue which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride (800 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with 0.5N NaOH (2×600 mL), brine (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (30° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane (2 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)[C@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].CCOC(C)=O>C(OC)(C)(C)C.P([O-])([O-])([O-])=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@@H:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
butyrate ester
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting slurry was concentrated (35° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow powder
|
Type
|
ADDITION
|
Details
|
A mixture of the powder, partially purified Candida cylindracea lipase (17.1 g
|
Type
|
CUSTOM
|
Details
|
Solid material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the two phases in the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
Both the solid and aqueous layer were extracted with EtOAc (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solutions were concentrated (35° C./20 torr) to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, 10 cm×15 cm, eluted with 1:1 EtOAc; hexane (8 L) and 1:19 EtOAc: MeOH (8 L))
|
Type
|
CONCENTRATION
|
Details
|
concentrated (35° C./20 torr) to a residue which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride (800 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with 0.5N NaOH (2×600 mL), brine (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (30° C./20 torr)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from cyclohexane (2 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)[C@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |